molecular formula C18H19N3O2 B6938019 N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide

N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B6938019
M. Wt: 309.4 g/mol
InChI Key: PRLZRSXHGHFWEY-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features a pyridine ring substituted with dimethyl and oxo groups, and an indole moiety connected via a propanamide linker

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-9-18(23)21(2)11-16(12)20-17(22)8-7-13-10-19-15-6-4-3-5-14(13)15/h3-6,9-11,19H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLZRSXHGHFWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1NC(=O)CCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethyl-6-oxopyridine and 1H-indole-3-carboxylic acid.

    Step 1 Formation of the Amide Bond: The carboxylic acid group of 1H-indole-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is then reacted with 3-aminopropanoic acid to form the intermediate 3-(1H-indol-3-yl)propanamide.

    Step 2 Coupling with Pyridine Derivative: The intermediate is then coupled with 1,4-dimethyl-6-oxopyridine using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of enzymes such as kinases, which are involved in various cellular processes.

    Receptor Binding: The compound may act as a ligand for certain receptors, influencing signal transduction pathways.

Medicine

    Drug Development: It is being explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Diagnostics: The compound can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Material Science: It can be incorporated into polymers to enhance their properties.

    Agriculture: The compound may be used in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-2-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)butanamide: Similar structure but with a longer carbon chain linker.

Uniqueness

N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide is unique due to its specific substitution pattern and the presence of both pyridine and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.

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